molecular formula C22H22N4O3S B11260822 2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11260822
M. Wt: 422.5 g/mol
InChI Key: YDUVESPKQYWOMA-UHFFFAOYSA-N
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Description

    2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: is a complex organic compound with a diverse structure.

  • It contains a benzamide core, which is a common motif in various bioactive molecules.
  • The compound’s name provides information about its substituents: two methoxy groups (–OCH₃) at positions 2 and 3 on the benzene ring, a thiazolo-triazole moiety, and an ethyl group.
  • Due to its intricate structure, it may exhibit interesting biological properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • the synthesis likely involves combining appropriate starting materials through multistep reactions.
    • Industrial production methods would require optimization for scalability, yield, and cost-effectiveness.
  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions typical for amides, benzamides, and heterocycles.

      Common Reagents and Conditions:

      Major Products: The final product would be the target compound itself.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assessing its pharmacological properties (e.g., anticancer, antimicrobial, anti-inflammatory).

      Industry: Exploring its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific biological targets.
    • It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds with the exact structure you provided.
    • we can compare it to related benzamides, thiazoles, and triazoles in terms of biological activity and structural features.

    Remember that the compound’s uniqueness lies in its specific combination of substituents and heterocyclic motifs. Further research and experimental data would be necessary to fully understand its properties and applications

    Properties

    Molecular Formula

    C22H22N4O3S

    Molecular Weight

    422.5 g/mol

    IUPAC Name

    2,3-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

    InChI

    InChI=1S/C22H22N4O3S/c1-14-7-4-5-8-16(14)20-24-22-26(25-20)15(13-30-22)11-12-23-21(27)17-9-6-10-18(28-2)19(17)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)

    InChI Key

    YDUVESPKQYWOMA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC

    Origin of Product

    United States

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